Sodium thiobenzoate
CAS No.: 51066-54-7
Cat. No.: VC14383475
Molecular Formula: C7H5NaOS
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51066-54-7 |
|---|---|
| Molecular Formula | C7H5NaOS |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | sodium;thiobenzate |
| Standard InChI | InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | JTHUJOZLDHAGIH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Sodium thiobenzoate features a planar benzene ring with a thiolate group (–S⁻) directly attached, forming a resonance-stabilized structure. The sodium ion compensates the negative charge on the sulfur atom, enhancing solubility in polar solvents such as water and ethanol. Its molecular formula is C₇H₅NaOS, with a molecular weight of 160.17 g/mol.
Key structural attributes include:
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Electron-rich aromatic ring: Facilitates electrophilic substitution reactions.
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Thiolate ion: Acts as a strong nucleophile, participating in S-alkylation, S-arylation, and condensation reactions .
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Salt form: Stabilizes the thiolate group, preventing oxidation to disulfides under ambient conditions.
Synthesis Methods
The synthesis of sodium thiobenzoate typically involves neutralization reactions or reduction processes.
Neutralization of Thiobenzoic Acid
The most straightforward method involves reacting thiobenzoic acid with sodium hydroxide:
This reaction proceeds under mild conditions, yielding high-purity product .
Applications in Organic Synthesis
Sodium thiobenzoate serves as a versatile building block in organic synthesis, enabling diverse transformations.
Thioester Formation
In the presence of α,β-unsaturated esters or acyl chlorides, sodium thiobenzoate participates in reductive cleavage of S–S bonds to form thioesters. For example, the Zn/ZrCl₄ system catalyzes the reaction:
This method offers mild conditions and high yields, bypassing the need for strong bases .
S-Alkylation Reactions
Sodium thiobenzoate reacts with alkyl halides to form S-alkyl thiobenzoates, critical intermediates in pharmaceutical synthesis. Polymer-supported sodium thiobenzoate enhances efficiency in these reactions, enabling recyclable catalysts .
Analytical Chemistry
Derivatives of sodium thiobenzoate, such as 2-nitro-5-thiobenzoate (NTB), are used to quantify hypochlorous acid (HOCl) via oxidation. NTB reacts with HOCl in a 2:1 molar ratio, enabling spectrophotometric detection at 412 nm .
Comparative Analysis with Analogous Compounds
Sodium thiobenzoate’s properties distinguish it from related organosulfur compounds (Table 1).
| Compound | Formula | Key Features | Applications |
|---|---|---|---|
| Thiobenzoic Acid | C₇H₆OS | Protonated thiol form; limited solubility in water | Precursor to sodium thiobenzoate |
| Sodium Benzenesulfinate | C₇H₅NaOS | Sulfinate group (-SO₂⁻); used in dyeing and antioxidant synthesis | Industrial dyes, polymer stabilizers |
| Thiocresol | C₇H₈S | Methyl-substituted thiol; low solubility in water | Disinfectants, rubber additives |
| Benzothiazole | C₇H₅NS | Contains nitrogen; aromatic stability | Corrosion inhibitors, pharmaceuticals |
Key Differentiators:
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Solubility: Sodium thiobenzoate’s ionic nature enhances aqueous solubility compared to non-ionic thiols.
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Nucleophilicity: Thiolate ion (–S⁻) is more reactive than thiols (–SH) in S-alkylation and substitution reactions .
Research Findings and Mechanistic Insights
Recent studies highlight sodium thiobenzoate’s role in advanced synthetic methodologies:
Coordination Chemistry
In cadmium complexes, sodium thiobenzoate coordinates to Cd²⁺ through sulfur, forming trinuclear structures. These complexes exhibit unique electronic properties, relevant for catalysis .
Dynamic NMR Studies
The sodium salt of per(6-thiobenzoic acid)-γ-cyclodextrin displays dynamic behavior in solution. At high temperatures (353 K), rapid conformational averaging occurs, while cooling to 278 K resolves distinct NMR signals, indicating restricted motion .
Electrochemical Synthesis
Emerging methods employ sodium thiobenzoate in electrochemical cells to generate sulfonyl radicals, enabling site-selective C–H sulfonylation .
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